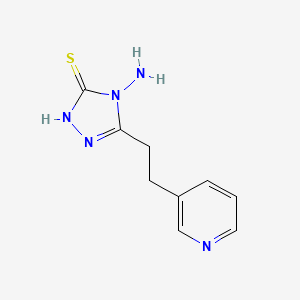

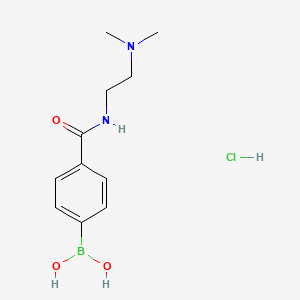

4-氨基-5-(2-吡啶-3-基乙基)-4H-1,2,4-三唑-3-硫醇

描述

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition or other similar reaction . The pyridine ring could be formed through a separate process or as part of the same reaction sequence .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the triazole and pyridine rings. The electron-withdrawing nature of the nitrogen atoms in these rings could have significant effects on the compound’s reactivity .Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions, thanks to the presence of the amino and thiol groups. For example, the amino group could engage in reactions with carboxylic acids to form amides, while the thiol group could react with alkyl halides to form thioethers .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the triazole and pyridine rings, as well as the amino and thiol groups. For example, it might exhibit strong hydrogen bonding capabilities due to the presence of the amino group .科学研究应用

抗癌药物研发

该化合物中存在的三唑和吡啶部分,通常存在于具有重要生物活性的分子中。 研究表明,类似结构对多种癌细胞系表现出抗增殖活性 。 这表明我们的化合物可以被合成并作为潜在的抗癌药物进行测试,特别是针对像 MCF-7 和 MDA-MB-231 这样的乳腺癌细胞。

CDK2 抑制用于癌症治疗

细胞周期蛋白依赖性激酶 2 (CDK2) 是癌症治疗中的一个关键靶标。 与4-氨基-5-(2-吡啶-3-基乙基)-4H-1,2,4-三唑-3-硫醇结构相关的化合物已被设计为 CDK2 抑制剂 。 这种应用有望开发出选择性癌症治疗方法,最大程度地减少对健康细胞的损害。

分子建模和药物设计

可以使用分子建模技术预测候选药物的稳定性和效率。 该化合物的结构允许通过密度泛函理论 (DFT) 进行优化,这对于设计具有改进的功效和安全性特征的新药物至关重要 。

生物学研究和安全性评估

在临床应用之前,评估潜在药物的安全性至关重要。 相关化合物已针对光刺激性和细胞毒性进行测试,确保它们在后续实验中是安全的 。 该化合物可以进行类似的评估,以确定其是否适合进一步开发。

配体效率和亲脂性研究

确定配体效率和亲脂性对于了解化合物的药物样性至关重要。 对类似分子的研究提供了对这些参数的见解,这些参数对于预测新药候选物的吸收、分布、代谢和排泄 (ADME) 特性至关重要 。

新型衍生物的合成

4-氨基-5-(2-吡啶-3-基乙基)-4H-1,2,4-三唑-3-硫醇的核心结构适合合成新型衍生物。 通过修饰某些基团,研究人员可以创建具有潜在多样性和强效生物活性的化合物库 。

作用机制

4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol binds to and activates the human androgen receptor. The binding of 4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol to the androgen receptor results in the activation of downstream pathways involved in the regulation of gene expression, leading to the production of androgen-responsive proteins. Additionally, 4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of fungal species, likely due to its ability to disrupt the cell membrane of the fungus.

Biochemical and Physiological Effects

4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol has been studied for its effects on human physiology. It has been shown to reduce levels of prostate-specific antigen (PSA) and cause a decrease in prostate size in men with benign prostatic hyperplasia. Additionally, 4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol has been shown to reduce inflammation and improve the symptoms of prostatitis.

实验室实验的优点和局限性

4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol is a relatively simple molecule to synthesize, making it an attractive option for use in laboratory experiments. Additionally, it is relatively inexpensive and can be easily obtained from chemical suppliers. However, 4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol is only active at concentrations of 1 mM or higher, making it challenging to use in experiments that require low concentrations.

未来方向

The potential of 4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol as a therapeutic agent is still being explored. Future studies should focus on its effects on other androgen-dependent diseases, such as polycystic ovary syndrome, and its potential as an antifungal agent. Additionally, further research should be conducted to better understand the mechanism of action of 4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol in order to optimize its therapeutic effects. Other potential future directions include the exploration of 4-Amino-5-(2-pyridin-3-ylethyl)-4H-1,2,4-triazole-3-thiol’s potential as an anti-inflammatory agent and its use in the treatment of other diseases, such as cancer.

属性

IUPAC Name |

4-amino-3-(2-pyridin-3-ylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5S/c10-14-8(12-13-9(14)15)4-3-7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWIRWAGGGDSTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-{[Isopropyl(methyl)amino]methyl}-2-methoxyphenyl)boronic acid](/img/structure/B1386896.png)

![(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid](/img/structure/B1386900.png)

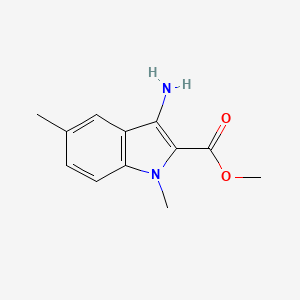

![Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate](/img/structure/B1386902.png)

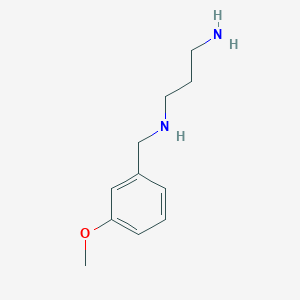

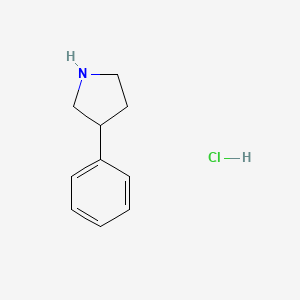

![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B1386903.png)

![3-[3-(Ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]benzoic acid](/img/structure/B1386907.png)

![4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzaldehyde](/img/structure/B1386911.png)

![5-(4-Aminophenoxy)-2-[2-(methylthio)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1386912.png)

![3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1386913.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-3-carboxylic acid](/img/structure/B1386917.png)